What is the chemical structure of Chloculol?
What is the chemical structure of Chloculol?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Chloculol, a natural coumarin (B35378) derivative. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
Chloculol, systematically named 8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin, is a substituted coumarin that has been isolated from the plant Murraya paniculata. Its chemical structure is characterized by a coumarin core with a methoxy (B1213986) group at the 7-position and a chlorinated, hydroxylated isoprenyl side chain at the 8-position.
Chemical Structure:
Table 1: Chemical and Physical Properties of Chloculol
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClO₄ | [1] |
| Molecular Weight | 294.73 g/mol | [1] |
| CAS Number | 131652-35-2 | [1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Storage | Sealed in a dry place at 2-8°C | [1] |
Synthesis and Isolation
Proposed Synthetic Pathway
While a specific, detailed synthesis of Chloculol has not been published, a plausible synthetic route can be proposed based on established methods for the synthesis of 8-substituted-7-methoxycoumarins. A potential strategy would involve the Pechmann condensation to form the coumarin core, followed by functionalization at the 8-position.
Hypothetical Experimental Protocol for Synthesis:
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Synthesis of 7-methoxy-4-methylcoumarin: React m-methoxyphenol with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst (e.g., sulfuric acid) via the Pechmann condensation.
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Formylation at the 8-position: Introduce a formyl group at the 8-position of the coumarin ring using a Duff reaction or Vilsmeier-Haack formylation.
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Side-chain introduction: React the 8-formyl-7-methoxycoumarin with a suitable organometallic reagent derived from 1-chloro-3-methyl-2-butanone to introduce the initial part of the side chain.
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Functional group modification: Subsequent steps would involve the reduction of the ketone and introduction of the double bond to yield the final Chloculol structure. Each step would require purification by column chromatography.
Isolation from Natural Sources
Chloculol has been identified as a natural product in Murraya paniculata. The following is a general experimental protocol for the isolation of coumarins from plant material, which could be adapted for the specific isolation of Chloculol.
Experimental Protocol for Isolation:
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Extraction: Air-dried and powdered plant material (e.g., leaves or stems of Murraya paniculata) is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to obtain a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate.
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Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain Chloculol, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate.
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Purification: Fractions containing the desired compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Chloculol.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Data (Hypothetical)
Table 2: Predicted Spectroscopic Data for Chloculol
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR (in CDCl₃) | - Aromatic protons of the coumarin ring (δ 6.5-7.8 ppm) - Methoxy group singlet (δ ~3.9 ppm) - Protons of the isoprenyl side chain, including signals for the vinyl, hydroxyl, and methine protons. |
| ¹³C NMR (in CDCl₃) | - Carbonyl carbon of the lactone (δ ~160 ppm) - Aromatic carbons of the coumarin ring (δ 100-160 ppm) - Methoxy carbon (δ ~56 ppm) - Carbons of the isoprenyl side chain. |
| IR (KBr, cm⁻¹) | - O-H stretching (hydroxyl group, ~3400 cm⁻¹) - C=O stretching (lactone, ~1720 cm⁻¹) - C=C stretching (aromatic and vinyl, ~1600 cm⁻¹) - C-O stretching (ether, ~1250 cm⁻¹) - C-Cl stretching (~750 cm⁻¹) |
| Mass Spectrometry (EI-MS) | - Molecular ion peak (M⁺) at m/z 294/296 (due to ³⁵Cl and ³⁷Cl isotopes) - Fragmentation pattern corresponding to the loss of side chain fragments, water, and carbon monoxide. |
Potential Biological Activities and Mechanism of Action
Direct studies on the biological activity of Chloculol are limited. However, based on the well-documented pharmacological properties of coumarins, particularly those isolated from Murraya paniculata, Chloculol is likely to exhibit several biological activities.
Anti-inflammatory Activity
Coumarins are known to possess significant anti-inflammatory properties. The proposed mechanism of action involves the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.
Potential Mechanism of Action:
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Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Coumarins can inhibit the activity of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These are key mediators of the inflammatory response.
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Modulation of NF-κB and MAPK Signaling Pathways: Coumarins have been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Proposed anti-inflammatory signaling pathway of Chloculol.
Other Potential Activities
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Antioxidant Activity: Many coumarins are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress.
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Cholinesterase Inhibition: Coumarins isolated from Murraya paniculata have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the management of neurodegenerative diseases like Alzheimer's.
Experimental Workflows
The following diagram illustrates a typical workflow for the investigation of the biological activity of a natural product like Chloculol.
Caption: General experimental workflow for Chloculol research.
Conclusion
Chloculol is a structurally interesting coumarin with significant potential for further investigation. Based on the known activities of related compounds, it is a promising candidate for research into new anti-inflammatory and neuroprotective agents. This guide provides a foundational understanding of its chemistry and potential biological relevance to aid researchers in designing future studies. Further experimental work is required to fully elucidate its synthetic pathway, spectroscopic properties, and pharmacological profile.
